molecular formula C24H20N2OS B11670964 4-methyl-N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide

4-methyl-N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B11670964
M. Wt: 384.5 g/mol
InChI Key: CVOKXSUHFYOSBQ-UHFFFAOYSA-N
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Description

4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 2-amino-4-methylphenylthiazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cancer cell proteins, inducing apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar compounds to 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE include other thiazole derivatives such as:

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C24H20N2OS/c1-17-8-12-20(13-9-17)23(27)25-24-26(21-14-10-18(2)11-15-21)22(16-28-24)19-6-4-3-5-7-19/h3-16H,1-2H3

InChI Key

CVOKXSUHFYOSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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